Cas no 957892-26-1 ([6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid)

[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid structure
957892-26-1 structure
商品名:[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid
CAS番号:957892-26-1
MF:C22H22ClNO3
メガワット:383.867985248566
CID:4729793
PubChem ID:49768993

[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid 化学的及び物理的性質

名前と識別子

    • [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid
    • 3-Quinolineacetic acid, 6-chloro-2-methyl-α-(1-methylethoxy)-4-(4-methylphenyl)-
    • 2-[6-chloro-2-methyl-4-(p-tolyl)-3-quinolyl]-2-isopropoxy-acetic acid
    • 2-(6-chloro-2-methyl-4-(p-tolyl)quinolin-3-yl)-2-isopropoxyacetic acid
    • 957892-26-1
    • インチ: 1S/C22H22ClNO3/c1-12(2)27-21(22(25)26)19-14(4)24-18-10-9-16(23)11-17(18)20(19)15-7-5-13(3)6-8-15/h5-12,21H,1-4H3,(H,25,26)
    • InChIKey: JRVDNDDXSCEZJI-UHFFFAOYSA-N
    • ほほえんだ: C(C1C(=NC2C=CC(Cl)=CC=2C=1C1C=CC(C)=CC=1)C)(C(=O)O)OC(C)C

計算された属性

  • せいみつぶんしりょう: 383.1288213g/mol
  • どういたいしつりょう: 383.1288213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.5
  • トポロジー分子極性表面積: 59.4Ų

[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C929774-10mg
[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid
957892-26-1 95%
10mg
¥6,177.60 2022-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1706884-10mg
2-(6-Chloro-2-methyl-4-(p-tolyl)quinolin-3-yl)-2-isopropoxyacetic acid
957892-26-1 98%
10mg
¥9267.00 2024-04-23

[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid 関連文献

[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acidに関する追加情報

Comprehensive Overview of [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid (CAS No. 957892-26-1)

[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid (CAS No. 957892-26-1) is a specialized quinoline derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique chloro-methylphenyl-quinoline backbone and isopropoxyacetic acid side chain, has garnered attention for its structural complexity and potential applications. Researchers are increasingly exploring its role in drug discovery, particularly in targeting enzyme inhibition and receptor modulation, aligning with current trends in precision medicine and small-molecule therapeutics.

The molecular structure of CAS No. 957892-26-1 features a 6-chloro-2-methylquinoline core substituted with a 4-methylphenyl group at the 4-position and an isopropoxyacetic acid moiety at the 3-position. This arrangement contributes to its lipophilicity and bioavailability, making it a candidate for oral drug formulations. Recent studies highlight its relevance in inflammatory pathways and metabolic disorders, addressing common search queries like "quinoline-based anti-inflammatory agents" and "small molecules for metabolic disease research."

In the context of green chemistry, [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid has been synthesized using eco-friendly catalysts and solvent-free conditions, reflecting the growing demand for sustainable synthetic methods. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity, a topic frequently searched by quality control professionals and pharmaceutical chemists.

The compound's structure-activity relationship (SAR) is a focal point for researchers investigating structure-based drug design. Its chloro and methyl substituents enhance binding affinity to biological targets, while the isopropoxyacetic acid group improves water solubility. These properties align with trending searches like "optimizing quinoline pharmacokinetics" and "improving drug-like properties of heterocycles."

From a commercial perspective, CAS No. 957892-26-1 is available through specialty chemical suppliers with >98% purity, catering to high-throughput screening and medicinal chemistry projects. Its stability under ambient storage conditions and compatibility with automated synthesis platforms make it a practical choice for industrial-scale applications.

Emerging discussions in AI-driven drug discovery often reference quinoline scaffolds like this compound, as they are amenable to machine learning-based property prediction. This synergy between computational chemistry and experimental validation addresses popular queries such as "AI in small-molecule optimization" and "fragment-based drug design."

In summary, [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid represents a versatile tool for modern pharmaceutical R&D. Its balanced physicochemical properties, combined with relevance to hot research areas, position it as a compound of enduring interest in both academic and industrial settings.

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